Methyl 2-amino-3-oxobutanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, starts from L-aspartic acid and involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, with an overall yield of about 41% . Similarly, Methyl 2-benzoylamino-3-oxobutanoate is prepared from hippuric acid, which is converted into an oxazolone derivative followed by hydrolysis . These methods could potentially be adapted for the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-amino-3-oxobutanoate hydrochloride has been studied using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecule was analyzed using NBO analysis . These techniques could be employed to determine the molecular structure of Methyl 2-amino-3-oxobutanoate hydrochloride.
Chemical Reactions Analysis
The chemical behavior of related compounds provides insight into possible reactions of Methyl 2-amino-3-oxobutanoate hydrochloride. For instance, methional, derived from a similar compound, 4-methylthio-2-oxobutanoate, is metabolized in cells by oxidation and beta-hydroxylation . Another compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized by Knoevenagel condensation and evaluated for antimicrobial and antioxidant activities . These reactions highlight the potential reactivity of the keto and ester groups in Methyl 2-amino-3-oxobutanoate hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 2-amino-3-oxobutanoate hydrochloride can be deduced from the literature. For example, the crystal structure, thermal stability, and absorption wavelength of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were determined . The photolysis of methyl 2-chloro-3-oxobutanoate in ethanol was studied, revealing multiple reaction pathways and products . These studies suggest that Methyl 2-amino-3-oxobutanoate hydrochloride may have similar properties, such as solubility, stability, and reactivity under light exposure.
Scientific Research Applications
Molecular Docking and Structural Studies
Methyl 2-amino-3-oxobutanoate hydrochloride derivatives have been studied for their molecular docking and structural properties. These compounds exhibit significant biological activities and could inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Synthesis and Chemical Properties
The synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, has been achieved from L-aspartic acid, demonstrating the utility of methyl 2-amino-3-oxobutanoate hydrochloride in producing valuable pharmaceutical intermediates (Zhang Xingxian, 2012).
NMR Studies and Isotopic Labelling
An optimized isotopic labelling strategy using 2-hydroxy-2-ethyl-3-oxobutanoate for NMR studies of high molecular weight proteins has been developed. This approach aids in studying the structure and dynamics of large proteins, highlighting the compound's utility in protein chemistry (Ayala et al., 2012).
Pharmaceutical Intermediates
Studies have shown that derivatives of methyl 2-amino-3-oxobutanoate hydrochloride can be used to synthesize a variety of pharmaceutical intermediates. These compounds have been evaluated for their potential in drug development and biological applications, showing the versatility of this chemical in medicinal chemistry (Prezent & Dorokhov, 2012).
Nonlinear Optical Materials
Research has explored the use of methyl 2-amino-3-oxobutanoate hydrochloride derivatives in nonlinear optical materials. This application is based on the compounds' dipole moment and hyperpolarizability, suggesting potential in optical technologies (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Safety And Hazards
“Methyl 2-amino-3-oxobutanoate hydrochloride” is associated with several safety and hazard precautions. The compound has been associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and handling under inert gas and protecting from moisture (P231 + P232) .
properties
IUPAC Name |
methyl 2-amino-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXUEXDOVYLHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-oxobutanoate hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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